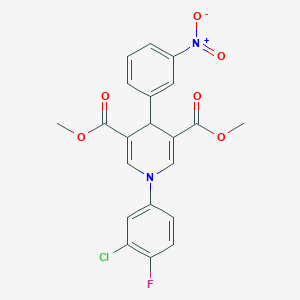![molecular formula C15H24Cl2N2 B4628792 (2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4628792.png)
(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine
Übersicht
Beschreibung
(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine, commonly known as Benzalkonium Chloride (BAC), is a quaternary ammonium compound that is widely used as a disinfectant and preservative in various industries. BAC is a cationic surfactant that possesses both hydrophobic and hydrophilic properties, which make it an effective antimicrobial agent against a broad spectrum of microorganisms.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Anticancer Agents
A study by Dimmock, J., et al. (1998) involved the synthesis of compounds related to "(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine" and evaluated their cytotoxicity toward murine P388 and L1210 cells as well as human tumors. The research found that certain piperidines exhibited significant cytotoxicity, highlighting the potential of these compounds as novel classes of anticancer agents (Dimmock, J., et al., 1998).
Chemical Reactions and Properties
Nakayama, J., et al. (1998) studied the synthesis and unique properties of a compound involving diethylamino groups, demonstrating the behavior of these compounds toward a range of reagents and providing insight into their chemical properties (Nakayama, J., et al., 1998). Similarly, the work of Iwanami, Y., et al. (1964) explored the reactions of diethyl acetylenedicarboxylate with amines, contributing to the understanding of the chemical behavior and potential applications of these reactions (Iwanami, Y., et al., 1964).
Antimicrobial and Antioxidant Activities
Kumar, A. D., et al. (2016) synthesized and evaluated the antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound structurally related to "(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine". Their findings shed light on the potential of such compounds in the development of new antimicrobial and antioxidant agents (Kumar, A. D., et al., 2016).
Additional Applications
The research by Sacher, F., et al. (1997) on the analysis of aliphatic amines in wastewater and surface water using derivatization methods highlights the environmental relevance and analytical applications of compounds related to "(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine" (Sacher, F., et al., 1997).
Eigenschaften
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2N2/c1-4-18(5-2)9-10-19(6-3)12-13-7-8-14(16)11-15(13)17/h7-8,11H,4-6,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZZAQVBRUAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,4-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)
![1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)
![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B4628787.png)
![1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4628799.png)
![N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628804.png)